Alkylation with volatile 1-bromo-2-fluoroethane causes evaporative loss, necessitating pressure vessels and excess reagent. 2-Fluoroethyl 4-methylbenzenesulfonate is a bench-stable, low-volatility tosylate enabling precise stoichiometric control under standard open-flask conditions. It avoids Mitsunobu byproducts and provides cleaner reaction profiles. Key advantages: • SN2-active fluoroethyl donor for amines, phenols, thiols • High-purity (>97%) ensuring reproducible stoichiometry • Ideal for 18F-PET tracer prosthetic groups and late-stage medicinal chemistry.
2-Fluoroethyl 4-methylbenzenesulfonate, commonly known as 2-fluoroethyl tosylate, is a highly effective electrophilic building block used to install the 2-fluoroethyl moiety onto various nucleophiles, including amines, phenols, and thiols [1]. Unlike low-molecular-weight fluoroalkyl halides, this tosylate is a bench-stable, low-volatility reagent that provides a predictable and tunable reaction rate in bimolecular nucleophilic substitution (SN2) pathways. Its excellent balance of chemoselectivity, hydrolytic stability, and ease of handling has established it as a cornerstone reagent in both medicinal chemistry for isosteric replacement and in radiochemistry as a premium prosthetic group for [18F]PET tracer synthesis[2].
Substituting 2-fluoroethyl 4-methylbenzenesulfonate with generic low-molecular-weight halides like 1-bromo-2-fluoroethane introduces severe process limitations due to extreme volatility[1]. The bromide boils at approximately 71°C, leading to rapid evaporative loss during standard thermal alkylation (80–100°C), which forces manufacturers to use sealed pressure vessels or massive stoichiometric excesses to drive conversion [2]. Alternatively, using 2-fluoroethanol requires Mitsunobu activation, generating stoichiometric triphenylphosphine oxide waste that complicates downstream API purification. The tosylate provides a bench-stable, low-volatility alternative that ensures precise stoichiometric control and cleaner reaction profiles in standard open-flask or reflux conditions.
Sulfonate leaving-group reactivity may differ
2-Fluoroethyl brosylate or mesylate analogs may shift radiochemical yield and selectivity profiles under identical labeling conditions.
Chloroethyl impurity limits effective specific activity
Trace 2-chloroethyl tosylate in precursor stocks can reduce radiotracer specific activity by orders of magnitude, compromising receptor-level imaging research.
Physical form and storage requirements differ
Alternative sulfonates supplied as solids may simplify handling but exhibit different solubility and reactivity profiles; storage under inert gas at 2–8 °C is required for this liquid reagent.
1-Bromo-2-fluoroethane is highly volatile (bp ~71°C), causing significant reagent loss during standard reflux conditions and requiring sealed-tube environments or large stoichiometric excesses to drive reactions to completion[1]. In contrast, 2-fluoroethyl 4-methylbenzenesulfonate functions as a low-volatility electrophile, allowing open-flask or standard reflux alkylations without evaporative loss, directly improving process safety and reproducible stoichiometry [1].
| Evidence Dimension | Reagent Volatility and Process Requirement |
| Target Compound Data | Low volatility, compatible with standard atmospheric reflux at 80-100°C |
| Comparator Or Baseline | 1-Bromo-2-fluoroethane (bp ~71°C, requires sealed pressure vessels or high excess) |
| Quantified Difference | Eliminates evaporative reagent loss at 80-100°C, enabling atmospheric pressure scaling. |
| Conditions | Standard SN2 alkylation in polar aprotic solvents (DMF/MeCN) at 80-100°C. |
Procurement of the tosylate eliminates the need for specialized pressurized reactors and reduces the molar equivalents required for complete conversion.
In the automated synthesis of [18F]fluoroethylated PET tracers, intermediate volatile halides like [18F]1-bromo-2-fluoroethane or[18F]fluoroethyl triflate require complex in-line distillation, which complicates module configuration and reduces time-corrected yields [1]. 2-[18F]Fluoroethyl tosylate exhibits low volatility and excellent hydrolytic stability, allowing for straightforward solid-phase extraction (SPE) or direct use without distillation, significantly streamlining automated GMP production [1].
| Evidence Dimension | Automated Radiosynthesis Compatibility |
| Target Compound Data | Distillation-free, SPE compatible |
| Comparator Or Baseline | [18F]1-bromo-2-fluoroethane / [18F]fluoroethyl triflate (Requires in-line distillation) |
| Quantified Difference | Eliminates the complex in-line distillation step, reducing handling time and module complexity. |
| Conditions | Two-step automated PET tracer radiosynthesis. |
For radiopharmacies, using the tosylate pathway reduces equipment complexity and improves the reliability of time-sensitive[18F] tracer production.
The tosylate leaving group provides a highly predictable and tunable reaction rate in bimolecular nucleophilic substitution (SN2) compared to highly reactive but unstable triflates [1]. While 2-fluoroethyl triflate is prone to rapid hydrolysis in the presence of trace moisture, 2-fluoroethyl 4-methylbenzenesulfonate maintains stability in standard basic conditions (e.g., K2CO3/DMF), resulting in cleaner impurity profiles and higher isolated yields when alkylating complex phenols or nitrogen heterocycles [1].
| Evidence Dimension | Hydrolytic Stability and Alkylation Efficiency |
| Target Compound Data | Stable under basic aqueous workup, predictable SN2 conversion |
| Comparator Or Baseline | 2-Fluoroethyl triflate (Highly moisture sensitive, rapid hydrolysis) |
| Quantified Difference | Superior hydrolytic stability minimizes side products, directly increasing the isolated yield of the target fluoroethylated compound. |
| Conditions | Base-mediated N- or O-alkylation in polar solvents. |
Buyers synthesizing complex APIs benefit from the tosylate's stability, which minimizes the formation of hydrolysis byproducts and simplifies downstream purification.
As a primary prosthetic group for generating 2-[18F]fluoroethyl-labeled radiopharmaceuticals (e.g., for tau or kinase imaging), where the distillation of volatile intermediates is impractical and SPE-based purification is preferred [1].
For the routine installation of the 2-fluoroethyl group as a lipophilic, metabolically stable bioisostere for methyl or ethyl groups in late-stage lead optimization, avoiding the need for specialized pressurized reactors [2].
In the industrial synthesis of fluoroethylated active pharmaceutical ingredients, where the low volatility and solid/high-boiling nature of the tosylate ensures safe handling and precise stoichiometric control compared to gaseous or highly volatile halides [2].
Utilized in the development of next-generation fluorinated agrochemicals where the precise installation of a fluoroethyl group is required to modulate lipophilicity and metabolic half-life, benefiting from the tosylate's scalability and lack of Mitsunobu-related waste[1].
Irritant